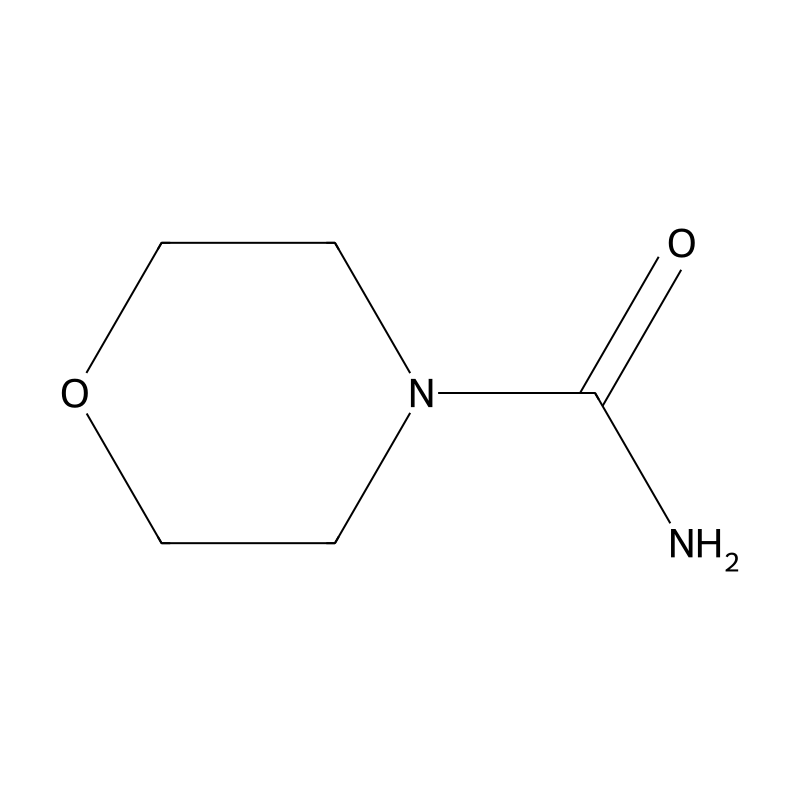

Morpholine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Synthesis:

Morpholine-4-carboxamide can act as a building block for the synthesis of more complex molecules. Studies have shown its use in the preparation of various derivatives, including N-substituted derivatives and heterocyclic compounds []. These derivatives may possess various properties and functionalities, potentially leading to applications in different fields of research.

Potential Pharmaceutical Interest:

Some research suggests Morpholine-4-carboxamide might possess potential pharmaceutical applications. However, the specific details and mechanisms remain unclear. A study published in the National Institutes of Health's PubChem database categorizes the compound within the class of "leucine and derivatives" due to structural similarities []. Leucine is an essential amino acid involved in various biological processes, and its derivatives are often explored for potential therapeutic uses.

Environmental Monitoring:

The presence of Morpholine-4-carboxamide has been identified in environmental samples, suggesting its potential use as a marker for specific industrial processes or environmental contaminants []. However, further research is needed to validate its effectiveness and specificity for such applications.

Morpholine-4-carboxamide is a chemical compound characterized by its unique structure, which includes a morpholine ring and a carboxamide functional group. The molecular formula for morpholine-4-carboxamide is , and it has a molecular weight of approximately 130.15 g/mol. This compound exists in various forms, including as a hydrochloride salt, and is notable for its stability under standard conditions .

- Formation of Salts: It can react with acids to form salts, which is a common behavior for amides.

- Alkylation Reactions: Morpholine-4-carboxamide can undergo alkylation, where an alkyl group is introduced into the molecule.

- Condensation Reactions: It may also participate in condensation reactions with aldehydes or ketones, forming more complex structures .

Research indicates that morpholine-4-carboxamide exhibits significant biological activity. Notably, it has been identified as a polymerase chain inhibitor, effectively inhibiting the activity of DNA polymerases by binding to the DNA template strand. This property suggests potential applications in cancer treatment and other therapeutic areas where DNA replication needs to be controlled . Additionally, derivatives of morpholine-4-carboxamide have shown antitumor activities in various studies, indicating its relevance in medicinal chemistry .

The synthesis of morpholine-4-carboxamide can be achieved through several methods:

- Direct Amide Formation: The reaction between morpholine and carboxylic acid derivatives under appropriate conditions can yield morpholine-4-carboxamide.

- Multicomponent Reactions: Techniques such as the Ugi reaction allow the formation of morpholine derivatives from simple precursors, facilitating the introduction of various functional groups .

- Chichibabin Reaction: This reaction involves the transformation of morpholine derivatives into carboxamides through nucleophilic substitution processes .

Morpholine-4-carboxamide has diverse applications across various fields:

- Pharmaceuticals: Its inhibitory effects on DNA polymerases make it a candidate for drug development aimed at cancer treatment.

- Corrosion Inhibition: Compounds derived from morpholine are utilized as effective corrosion inhibitors in industrial applications .

- Agricultural Chemicals: Morpholine derivatives are explored for use in pesticides and herbicides due to their biological activity.

Studies on morpholine-4-carboxamide have highlighted its interactions with biological macromolecules. The compound's ability to inhibit DNA polymerases suggests significant interactions at the molecular level, which could be further explored for drug design purposes. Additionally, research indicates that certain derivatives can affect cellular proliferation, making them candidates for further pharmacological studies .

Morpholine-4-carboxamide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Morpholine-4-carboxamide stands out due to its specific inhibitory action on DNA polymerases and its potential therapeutic applications in oncology.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant